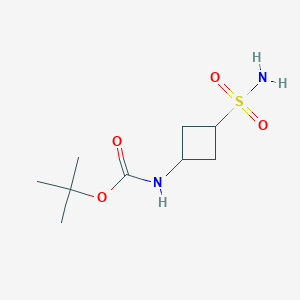

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’', where R is usually an alkyl group or an aryl group .

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” would likely include a carbamate group (-O-CO-NR’R’') attached to a tert-butyl group and a cyclobutyl group .Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or alkaline conditions to yield the parent amine and a carbonate .Wissenschaftliche Forschungsanwendungen

Intermediate in Enantioselective Synthesis

- Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate has been identified as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to understand the relative substitution of the cyclopentane ring in this intermediate, which is essential for synthesizing these analogues (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Polyamide Derivatives

- The compound has been used in the synthesis of polyamide derivatives. Specifically, it is involved in the synthesis of penta-N-protected polyamide, which contains five independently removable amino-protecting groups. This synthesis is significant for the selective deprotection of these groups and subsequent acylation, highlighting its role in the synthesis of complex organic compounds (Pak & Hesse, 1998).

Key Intermediate in Metabotropic Glutamate Receptor Agonist Synthesis

- This compound is a key intermediate in the preparation of agonists for the metabotropic glutamate receptor 5. Its reaction mechanism involves nucleophilic addition to the isocyanate intermediate, illustrating its importance in synthesizing compounds with potential therapeutic applications (Sun, Rai, Deschamps, MacKerell, Faden, & Xue, 2014).

Role in Diels-Alder Reactions

- The compound plays a role in Diels-Alder reactions, a type of organic chemical reaction that is widely used in the synthesis of cyclic compounds. Its involvement in these reactions underlines its utility in creating structurally complex and diverse organic molecules (Padwa, Brodney, & Lynch, 2003).

Precursor in Thiadiazole Derivatives Synthesis

- The tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides. This application is crucial for the development of compounds with potential pharmaceutical applications, especially in the context of sulfonamide-based drugs (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-(3-sulfamoylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUXRABLCITLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)